4-Methyloctadec-5-ene
Description
4-Methyloctadec-5-ene is a hypothetical branched alkene with an 18-carbon backbone (octadecene), a methyl group substituent at the 4th carbon, and a double bond at the 5th position. Its theoretical molecular formula is C₁₉H₃₈, adjusted to C₁₉H₃₆ to account for the double bond. This compound’s structure suggests properties influenced by chain length, unsaturation, and branching, though direct experimental data are unavailable.
Properties
CAS No. |
88373-70-0 |
|---|---|
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
4-methyloctadec-5-ene |
InChI |
InChI=1S/C19H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h16,18-19H,4-15,17H2,1-3H3 |
InChI Key |
QRAGQGBWBLMXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyloctadec-5-ene can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 1-octadecene, with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel, to facilitate the addition of the methyl group to the desired position on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of 4-Methyloctadec-5-ene may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Purification steps, such as distillation or chromatography, are employed to isolate the desired compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
4-Methyloctadec-5-ene undergoes various chemical reactions, including:
Oxidation: The double bond in 4-Methyloctadec-5-ene can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The double bond can be reduced to form 4-methyloctadecane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: The methyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 4-Methyloctadecane.
Substitution: Halogenated derivatives of 4-Methyloctadec-5-ene.
Scientific Research Applications
4-Methyloctadec-5-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of hydrocarbon reactivity.
Biology: It serves as a reference compound in the study of lipid metabolism and the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a component in drug delivery systems and its interactions with biological membranes.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyloctadec-5-ene depends on the specific application and the context in which it is used. In chemical reactions, its reactivity is primarily influenced by the presence of the double bond and the methyl group, which can participate in various transformations. In biological systems, it may interact with lipid membranes, influencing their fluidity and function.
Comparison with Similar Compounds
Structural and Molecular Features
The table below contrasts 4-Methyloctadec-5-ene with two related compounds: 5-Methyl-4-undecene (shorter-chain alkene) and 4-Methyloctane (branched alkane) .
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 4-Methyloctadec-5-ene* | C₁₉H₃₆ | 264.5 (calc.) | N/A | 18C chain, double bond at C5, methyl at C4 |
| 5-Methyl-4-undecene | C₁₂H₂₄ | 168.3190 | 20634-43-9 | 11C chain, double bond at C4, methyl at C5 |
| 4-Methyloctane | C₉H₂₀ | 128.2600 | 2216-34-4 | 8C chain, methyl branch at C4, saturated |
*Theoretical data for 4-Methyloctadec-5-ene derived from nomenclature rules.
Key Observations:
- Chain Length : 4-Methyloctadec-5-ene’s extended 18-carbon chain contrasts sharply with the shorter 11C and 8C chains of the analogs. Longer chains typically increase molecular weight, boiling points, and viscosity while reducing volatility .
- Unsaturation : The double bond in 4-Methyloctadec-5-ene and 5-Methyl-4-undecene introduces reactivity (e.g., susceptibility to oxidation or addition reactions) absent in 4-Methyloctane, a saturated alkane .
- Branching Position : Methyl groups at C4 (4-Methyloctadec-5-ene, 4-Methyloctane) vs. C5 (5-Methyl-4-undecene) may influence steric effects and isomer stability.
Physical and Chemical Properties (Extrapolated)
While experimental data for 4-Methyloctadec-5-ene are lacking, trends from analogous compounds suggest:
- Boiling Point : Longer chains and double bonds increase boiling points. 4-Methyloctadec-5-ene’s boiling point would likely exceed 5-Methyl-4-undecene (est. ~200–220°C for C₁₂H₂₄ alkenes) and far surpass 4-Methyloctane (est. ~140–150°C for C₉H₂₀ alkanes).
- Reactivity : The double bond in 4-Methyloctadec-5-ene would make it prone to electrophilic addition (e.g., hydrogenation, halogenation) similar to 5-Methyl-4-undecene, whereas 4-Methyloctane’s saturated structure limits such reactions .
- Solubility: All three compounds are nonpolar, but longer chains reduce water solubility. 4-Methyloctadec-5-ene’s solubility in organic solvents (e.g., hexane) would exceed that of shorter analogs due to increased hydrophobic interactions.
Research Findings and Limitations
- 5-Methyl-4-undecene : Used in organic synthesis for its regioselective reactivity, though its applications are constrained by shorter chain length .
- 4-Methyloctane : A model compound in fuel additive studies, highlighting how branching improves combustion efficiency compared to linear alkanes .
- Gaps in Data : Direct studies on 4-Methyloctadec-5-ene are absent, necessitating reliance on extrapolation. For instance, its extended chain could enhance lubricant properties but complicate synthesis due to steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
